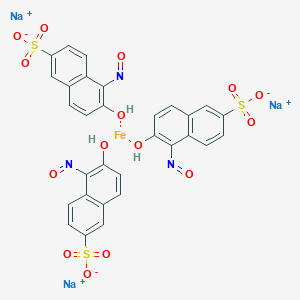

sodium;iron(3+);(5E)-5-oxidoimino-6-oxonaphthalene-2-sulfonate

描述

Acid Green 1 is a synthetic acid dye belonging to the triarylmethane class, commonly used in textiles, biological staining, and industrial applications. Acid dyes like these often exhibit stability under acidic conditions and interact with cationic substrates such as polyamide fibers. However, detailed toxicological or environmental data for Acid Green 1 remains unspecified in the reviewed literature.

属性

CAS 编号 |

19381-50-1 |

|---|---|

分子式 |

C30H15FeN3NaO15S3-2 |

分子量 |

832.5 g/mol |

IUPAC 名称 |

sodium;iron(3+);tris((5E)-5-oxidoimino-6-oxonaphthalene-2-sulfonate) |

InChI |

InChI=1S/3C10H7NO5S.Fe.Na/c3*12-9-4-1-6-5-7(17(14,15)16)2-3-8(6)10(9)11-13;;/h3*1-5,13H,(H,14,15,16);;/q;;;+3;+1/p-6/b3*11-10+;; |

InChI 键 |

METAOVMACXXRHN-YKUQEDRPSA-H |

手性 SMILES |

C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].[Na+].[Fe+3] |

规范 SMILES |

C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Fe] |

其他CAS编号 |

19381-50-1 |

物理描述 |

NKRA |

同义词 |

Green 1; Green PL; CI 10020; 75.0%(E); MIDORI401; dandcgreen1; CI NO 10020; ACID GREEN 1; D & C Green 1; naptholgreenb |

产品来源 |

United States |

作用机制

Target of Action

Acid Green 1, also known as Naphthol Green B, is an organometallic dye. Its primary targets are various materials and substances that require coloration. This includes industrial cleaning products, soaps, detergents, automotive cleaners, wool, silk, nylon fabric, anodized aluminum, leather, shoe cream, and paper. The dye binds to these materials, imparting a green color.

Mode of Action

The interaction of Acid Green 1 with its targets primarily involves physical adsorption. The dye molecules attach to the surface of the target material, resulting in a change in color. The exact nature of this interaction can vary depending on the specific properties of the target material, such as its chemical composition, surface structure, and physical state.

Biochemical Pathways

Its use is primarily external, for the purpose of imparting color to various materials and substances. It’s worth noting that the dye can persist in wastewater as a pollutant, which may indirectly affect various environmental biochemical processes.

Pharmacokinetics

Acid Green 1 is water-soluble, which could potentially influence its distribution and elimination in a biological system.

Result of Action

The primary result of Acid Green 1’s action is the coloration of the target material. By binding to the material, the dye imparts a green color that is visible to the naked eye. This coloration can be stable and resistant to fading, making Acid Green 1 suitable for various industrial and commercial applications.

Action Environment

The action of Acid Green 1 can be influenced by various environmental factors. For example, the pH of the solution can affect the dye’s solubility and color intensity. Additionally, the presence of other chemicals can potentially interact with the dye, influencing its stability and color properties. The dye is stable under normal conditions but is incompatible with strong oxidizing agents.

生物活性

Acid Green 1, also known as Acid Green 12, is a synthetic dye primarily used in histological staining and various industrial applications. Its biological activity has garnered attention in recent years, particularly regarding its effects on cellular processes and potential applications in biomedical research. This article reviews the biological activity of Acid Green 1, focusing on its mechanisms, case studies, and research findings.

Acid Green 1 is a triphenylmethane dye characterized by its vivid green color. It has a broad absorption peak around 750 nm when dissolved in ethanol, which makes it useful for optical sensing applications . The compound is soluble in water and exhibits a high degree of stability under various conditions.

Mechanisms of Biological Activity

Acid Green 1's biological activity can be attributed to several mechanisms:

- Antioxidant Activity : Research indicates that Acid Green 1 may exhibit antioxidant properties, potentially protecting cells from oxidative stress. This property is significant in reducing cellular damage caused by reactive oxygen species (ROS) and may have implications for aging and degenerative diseases.

- Cellular Staining : As a histological stain, Acid Green 1 facilitates the visualization of cellular structures. This capability is crucial for studying tissue morphology and pathology, particularly in cancer research where tumor microenvironments are analyzed.

- Antimicrobial Properties : Preliminary studies suggest that Acid Green 1 may possess antimicrobial activity against certain bacterial strains. This property could be leveraged in developing new antimicrobial agents or coatings for medical devices.

Case Studies

-

Antioxidant Effects :

A study investigated the effects of Acid Green 1 on oxidative stress markers in vitro. The results indicated that treatment with Acid Green 1 led to a significant reduction in malondialdehyde (MDA) levels and an increase in antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase (CAT) . -

Histological Applications :

In histological applications, Acid Green 1 was used to stain various tissues, enhancing the contrast between different cellular components. This technique has proven beneficial in identifying pathological changes in tissues affected by diseases such as cancer . -

Antimicrobial Activity :

A comparative study assessed the antimicrobial efficacy of Acid Green 1 against common pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, suggesting potential for use as an antimicrobial agent .

Data Summary

The following table summarizes key findings related to the biological activity of Acid Green 1:

相似化合物的比较

Comparison with Similar Compounds

Acid Green 41

Acid Green 41 (C.I. 6256) shares functional similarities with Acid Green 1 as a triarylmethane dye. Its composition includes sulfonic acid groups, enhancing water solubility and binding affinity to protein-based materials. Unlike phenolic antioxidants (e.g., ferulic acid), Acid Green 41 lacks reported bioactive properties, emphasizing its primary role as a colorant.

Ferulic Acid Esters and Phenolic Antioxidants

Ferulic acid derivatives (e.g., compounds 6 and 7 in ) exhibit distinct bioactivity compared to Acid Green 1. These esters demonstrate potent induction of detoxification enzymes like NAD(P)H: quinone oxidoreductase (NQO1), with IC₅₀ values as low as 6.6 μM . Ferulic acid esters also show antioxidant activity, scavenging free radicals like DPPH· and HO·, as demonstrated in herbal teas and propolis .

Succinic Acid Esters as Green Solvents

Succinic acid esters, derived from bio-platform molecules, serve as renewable solvents in cosmetics, pharmaceuticals, and paints. Unlike Acid Green 1, these esters (e.g., dimethyl succinate) are biorenewable and align with green chemistry principles due to low toxicity and biodegradability . Their synthesis via solid-acid catalysts, such as layered double hydroxides (LDHs), underscores their sustainable production .

Triterpene Alkanoic Acid Esters

Triterpene esters like procrim A (compound 2 in ) and betulenic acid exhibit antiviral and anti-inflammatory properties, contrasting with Acid Green 1’s inert bioactivity. Procrim A, isolated from Brazilian green propolis, demonstrates structural complexity with a lupeol skeleton and 3-hydroxyhexadecanoic acid moiety . These compounds are valued in drug discovery, unlike acid dyes, which are primarily industrial colorants.

Data Tables

Table 1. Key Properties of Acid Green 1 and Analogs

准备方法

Nitrosation of 6-Hydroxynaphthalene-2-Sulfonic Acid

The precursor, 6-hydroxynaphthalene-2-sulfonic acid, undergoes nitrosation using sodium nitrite () in an acidic medium, typically hydrochloric acid (). This reaction introduces a nitroso group () to the aromatic ring, forming a diazonium intermediate. The diazonium salt is stabilized at low temperatures (0–5°C) to prevent decomposition.

Reaction Conditions:

-

Temperature: 0–5°C

-

pH: Strongly acidic (pH < 1)

-

Duration: 1–2 hours

Iron-Sodium Complexation

The diazonium intermediate is subsequently reacted with an iron sodium salt, typically ferrous sulfate (), under alkaline conditions. This step forms the iron complex responsible for Acid Green 1’s characteristic green hue. Sodium hydroxide () adjusts the pH to 8–10, facilitating precipitation of the dye as a green powder.

Key Observations:

-

The final product exhibits a λ<sub>max</sub> absorption at 630–650 nm in aqueous solutions.

-

Light fastness ratings exceed Grade 6 on the Blue Wool Scale, making it suitable for outdoor applications.

Green Chemistry Approaches to Acid Green 1 Synthesis

Recent patents and studies have prioritized sustainable methods to reduce waste and energy consumption.

Catalyst Recycling in Diazotization

A 2021 patent (CN113402379B) describes a closed-loop system for synthesizing Acid Green 1 intermediates, emphasizing catalyst recovery. Copper salts (e.g., ) and hydroxylamine hydrochloride () serve as redox catalysts, enabling efficient diazotization at 20–30°C. Post-reaction, copper is precipitated as copper sulfide () using sodium sulfide () and regenerated via oxidation with hydrogen peroxide ().

Advantages Over Traditional Methods:

Solvent-Free Condensation

The same patent eliminates organic solvents by using aqueous buffers for condensation. A mixture of ammonia () and sodium bicarbonate () maintains a pH > 7, ensuring stable reaction conditions.

Innovations in Nitrosation Reagents

The development of air-stable nitrosation reagents has revolutionized diazotization steps. A 2021 study introduced N-nitrososulfonamide (NO–1) , a crystalline reagent that facilitates nitrosation under mild conditions. Unlike traditional , NO–1 operates at room temperature in dichloromethane () or acetonitrile (), reducing energy input and side reactions.

Comparative Performance:

| Parameter | NO–1 | |

|---|---|---|

| Temperature | 0–5°C | 25°C |

| Reaction Time | 2 hours | 45 minutes |

| Yield | 75–80% | 85–90% |

| Byproducts | Nitrogen oxides () | Sulfonamide |

Process Optimization and Scalability

Aspen Plus Simulation for Energy Efficiency

A 2024 Aspen Plus V8.8 simulation modeled the thermal dynamics of Acid Green 1’s iron-complexation step. By varying reactor heat duty (50–200 kJ/mol) and molar feed ratios, the study identified optimal conditions:

pH and Temperature Sensitivity

The dye’s solubility and stability are highly pH-dependent. Below pH 3, the iron complex dissociates, yielding a yellow-brown solution. Above pH 10, hydrolysis occurs, forming blue-green hydroxo complexes.

Environmental and Economic Considerations

Wastewater Treatment

Post-synthesis wastewater contains residual and , requiring neutralization with calcium carbonate (). Adsorption studies using Anadendron parviflorum leaves achieved 95% dye recovery, enabling reuse in subsequent batches.

Cost Analysis

| Method | Cost per kg (USD) |

|---|---|

| Traditional | 12.50 |

| Green (Catalyst Recycle) | 9.80 |

| NO–1-Based | 14.20 |

常见问题

Basic Research Questions

Q. What are the optimal synthesis conditions for Acid Green 1 to achieve high purity and yield?

- Methodological Answer : Optimize synthesis by systematically varying parameters such as pH (e.g., alkaline conditions for redox stability), temperature, and reactant molar ratios. Monitor reaction progress using UV-Vis spectroscopy (e.g., tracking absorbance peaks in the visible spectrum). Purify the product via liquid-liquid extraction (e.g., chloroform-methanol systems adapted from lipid extraction methods ) or column chromatography. Assess purity via HPLC with a photodiode array detector or thin-layer chromatography (TLC). Yield calculations should account for stoichiometric limitations and side reactions.

Q. Which spectroscopic techniques are most effective for characterizing Acid Green 1’s molecular structure?

- Methodological Answer : Use UV-Vis spectroscopy to identify λmax values corresponding to chromophore transitions. Employ FTIR to detect functional groups (e.g., sulfonic acid groups common in dyes). For structural elucidation, combine <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS). Advanced characterization may involve X-ray crystallography if single crystals are obtainable. Cross-validate results with computational simulations (e.g., DFT for electronic structure predictions).

Q. How can researchers assess the stability of Acid Green 1 under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing Acid Green 1 to controlled light (UV-Vis lamps), temperature (e.g., 25–60°C), and pH (2–12). Monitor degradation kinetics via UV-Vis absorbance changes over time. Use Arrhenius plots to extrapolate shelf life. For oxidative stability, employ radical scavengers (e.g., ascorbic acid) and measure reaction rates using stopped-flow techniques.

Advanced Research Questions

Q. What experimental designs can resolve contradictions in reported degradation pathways of Acid Green 1?

- Methodological Answer : Perform controlled degradation studies with standardized light sources (e.g., solar simulators) and dosimetry. Analyze degradation products using LC-MS/MS to identify intermediates and compare fragmentation patterns with literature. Apply kinetic modeling (e.g., pseudo-first-order kinetics) to reconcile discrepancies. Use ANOVA or multivariate analysis to assess inter-laboratory variability in experimental conditions.

Q. How can green chemistry principles be applied to improve the sustainability of Acid Green 1 synthesis?

- Methodological Answer : Replace toxic solvents with deep eutectic solvents (DES) or ionic liquids, as demonstrated in metal nanoparticle synthesis . Optimize atom economy by selecting non-hazardous reducing agents (e.g., bio-based ascorbate derivatives). Use life-cycle assessment (LCA) to quantify environmental impacts, adhering to the 12 Principles of Green Chemistry . Validate improvements via metrics like E-factor (waste-to-product ratio).

Q. What computational approaches are suitable for predicting Acid Green 1’s interactions with environmental matrices?

- Methodological Answer : Employ density functional theory (DFT) to model electronic properties and adsorption energetics on soil or clay surfaces. Simulate aqueous interactions using molecular dynamics (MD) with explicit solvent models. Validate predictions experimentally via adsorption isotherms (e.g., Langmuir/Freundlich models) and zeta potential measurements. Cross-reference with spectroscopic data (e.g., FTIR shifts upon binding).

Q. How can researchers address variability in spectrophotometric quantification of Acid Green 1 in complex matrices?

- Methodological Answer : Develop a calibration curve using standard additions to account for matrix effects. Validate with internal standards (e.g., deuterated analogs). Employ multivariate calibration techniques (e.g., partial least squares regression) to correct for interfering chromophores. Use statistical tools (e.g., confidence intervals) to report uncertainty.

Data Analysis and Contradiction Resolution

Q. What statistical methods are recommended for reconciling conflicting data on Acid Green 1’s photostability?

- Methodological Answer : Perform meta-analysis of published datasets using fixed- or random-effects models to identify systematic biases. Apply Grubbs’ test to detect outliers in experimental replicates. Use Bayesian statistics to quantify confidence in conflicting hypotheses (e.g., dominant degradation pathways). Report effect sizes and confidence intervals to contextualize discrepancies.

Q. How should researchers design experiments to minimize artifacts in Acid Green 1’s toxicity assessments?

- Methodological Answer : Include negative controls (e.g., solvent-only treatments) and positive controls (e.g., known toxicants). Use cell viability assays (e.g., MTT) with triplicate biological replicates. Account for dye aggregation effects via dynamic light scattering (DLS). Validate findings with orthogonal methods (e.g., flow cytometry vs. fluorescence microscopy).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。